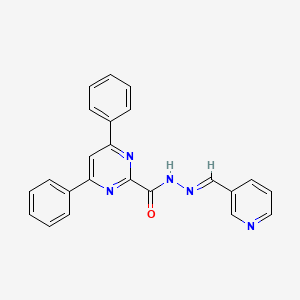

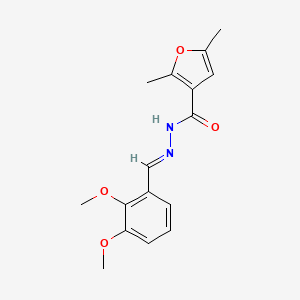

![molecular formula C17H20ClN5O2 B5570940 1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)

1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Compounds related to piperazines are typically synthesized through a variety of chemical reactions, including Mannich reactions, cyclization, and chlorination processes. For instance, a series of N-[(4-phenylpiperazin-1-yl)-methyl]-pyrrolidine-2,5-dione derivatives were synthesized and evaluated for anticonvulsant activities, showcasing the versatility of piperazine derivatives in medicinal chemistry (Rybka et al., 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their chemical reactivity and biological activity. Structural analysis often involves spectroscopic methods, including NMR, IR, and MS, alongside elemental analysis to elucidate the compound's framework and substituent effects on its behavior and interactions (Deák et al., 2008).

Chemical Reactions and Properties

Piperazine derivatives engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. Their reactivity can lead to the formation of N-nitrosamines, a significant concern in drug metabolism and toxicity studies. For example, antihelmintic treatment with piperazine citrate resulted in the endogenous formation of piperazine-derived N-nitrosamines, showcasing the complex metabolic pathways and chemical reactivity of such compounds (Tricker et al., 1991).

科学的研究の応用

Antifungal and Antimicrobial Applications

The triazole class, which includes compounds related to "1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone", has been explored for its antifungal properties. For instance, a study by Volkova et al. (2020) synthesized a novel potential antifungal compound from the triazole class, highlighting its solubility characteristics in various solvents, which is crucial for its pharmacological application (Volkova, Levshin, & Perlovich, 2020). Additionally, Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and assessed their antimicrobial activities, indicating that some derivatives exhibit good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Antihypertensive Activity

Meyer et al. (1989) explored the antihypertensive and diuretic activities of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines in spontaneously hypertensive rats, indicating potential antihypertensive applications for compounds within this chemical class (Meyer, Tomcufcik, Chan, & Haug, 1989).

Anticancer Activity

The anticancer potential of 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells has been evaluated, with some compounds demonstrating promising antiproliferative effects, making them significant for further cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Pharmacological Effects and Metabolism

Research by Fuller et al. (1981) on the disposition and pharmacological effects of m-Chlorophenylpiperazine in rats sheds light on its serotonin receptor agonist properties and its influence on serotonin-related pathways, which could be relevant for compounds with similar structures (Fuller, Snoddy, Mason, & Owen, 1981).

作用機序

While the exact mechanism of action of “1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone” is not known, similar 1,2,4-triazole derivatives have shown promising anticancer activity . Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme as a possible target .

将来の方向性

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including “1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone”, present a promising area of research in medicinal chemistry . These compounds could potentially be developed into more effective and potent anticancer agents . Further studies are needed to fully understand their mechanism of action and to evaluate their safety and efficacy in clinical settings.

特性

IUPAC Name |

1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-1,2,4-triazol-3-yl)propanoyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2/c1-12-9-23(14-5-3-4-13(18)8-14)17(25)10-22(12)16(24)7-6-15-20-19-11-21(15)2/h3-5,8,11-12H,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRVOJGURJYUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)CCC2=NN=CN2C)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

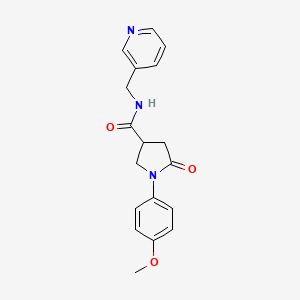

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)

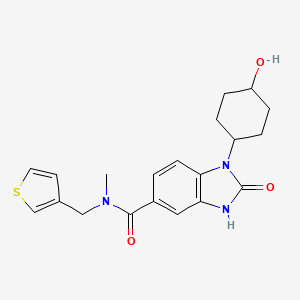

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)

![4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)

![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)

![(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570921.png)

![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)

![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)